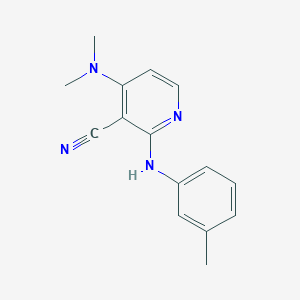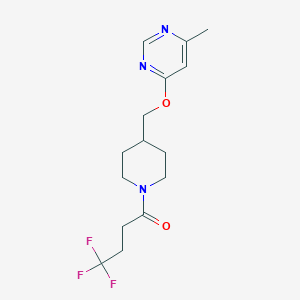![molecular formula C23H19ClFNO3S B2827748 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 1448124-00-2](/img/structure/B2827748.png)
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a sulfonyl group, and a biphenyl structure with a fluorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Biphenyl Structure: The biphenyl moiety is typically introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the biphenyl structure could engage in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone: Similar structure but with a methyl group instead of a fluorine.
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-chloro-[1,1’-biphenyl]-4-yl)methanone: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the fluorine atom in (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone can significantly alter its chemical and biological properties. Fluorine is known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this particular compound potentially more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGANETHNAVQDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)
![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)
![2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2827673.png)
![N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827675.png)
![4-(Naphtho[2,1-d]oxazol-2-yl)aniline](/img/structure/B2827676.png)
![4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2827678.png)
![N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide](/img/structure/B2827679.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)
![N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B2827681.png)



